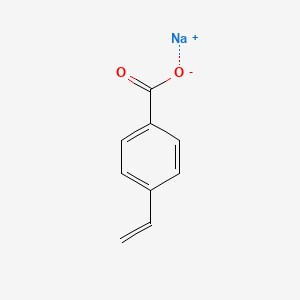

Sodium 4-vinylbenzoate

Description

Sodium 4-vinylbenzoate (C₈H₇O₂Na) is a water-soluble monomer characterized by a vinyl group (–CH=CH₂) and a sodium carboxylate (–COO⁻Na⁺) substituent on the benzene ring. It is synthesized via neutralization of 4-vinylbenzoic acid with sodium hydroxide. This compound is widely used in controlled radical polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT), to construct pH-responsive block copolymers . These copolymers self-assemble into micelles in aqueous media, with hydrodynamic diameters ranging from 18–38 nm, making them suitable for drug delivery systems and stimuli-responsive nanomaterials . The carboxylate group enables solubility in polar solvents and participation in aqueous-phase reactions, distinguishing it from ester derivatives.

Properties

Molecular Formula |

C9H7NaO2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

sodium;4-ethenylbenzoate |

InChI |

InChI=1S/C9H8O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h2-6H,1H2,(H,10,11);/q;+1/p-1 |

InChI Key |

ZPAICLPTNKAJHB-UHFFFAOYSA-M |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-vinylbenzoate can be synthesized through the neutralization of 4-vinylbenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-vinylbenzoic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the product is isolated by filtration or evaporation of the solvent .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale neutralization reactions, followed by purification steps such as recrystallization or distillation to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-vinylbenzoate undergoes various types of chemical reactions, including:

Polymerization: It can polymerize through radical, cationic, or anionic mechanisms to form polystyrene derivatives.

Substitution Reactions: The vinyl group can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Radical Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Cationic Polymerization: Lewis acids like aluminum chloride or boron trifluoride are typical catalysts.

Anionic Polymerization: Organolithium compounds, such as butyllithium, are often employed.

Major Products Formed:

Polystyrene Derivatives: These polymers exhibit enhanced mechanical properties and chemical resistance.

Scientific Research Applications

Sodium 4-vinylbenzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 4-vinylbenzoate primarily involves its ability to undergo polymerization. The vinyl group allows for the formation of long polymer chains, while the carboxylate group provides sites for further chemical modifications. These properties enable the compound to form stable, high-performance polymers with specific desired characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Sodium 4-vinylbenzoate belongs to a family of 4-substituted benzoate derivatives. Key structural analogs include:

Physicochemical Properties

- Solubility : Sodium salts (e.g., this compound, Sodium 4-styrenesulfonate) exhibit high water solubility, enabling aqueous polymerization. In contrast, ester derivatives (e.g., Methyl 4-vinylbenzoate) are soluble in organic solvents like DMA or THF .

- Thermal Properties : Methyl 4-vinylbenzoate has a melting point of 32–37°C , whereas this compound is a solid at room temperature with higher thermal stability due to ionic interactions.

Key Research Findings

- Micelle Formation : Block copolymers of this compound and Sodium 4-styrenesulfonate form micelles with tunable sizes (18–38 nm), ideal for targeted drug delivery .

- Catalytic Efficiency : Methyl 4-vinylbenzoate achieves 74% yield in Rh-catalyzed hydrocarboxylation under ambient CO₂/H₂ pressure .

- Biological Utility : Ethyl 4-vinylbenzoate’s O₃ scavenging efficacy (35–17% fluorescence reduction) highlights its role in cellular redox studies .

Q & A

Q. What are the established methods for synthesizing Sodium 4-vinylbenzoate, and how can its purity be verified?

this compound is typically synthesized via esterification of 4-vinylbenzoic acid followed by neutralization with sodium hydroxide. Key steps include:

- Esterification : Reacting 4-vinylbenzoic acid with ethanol under acidic catalysis, followed by purification via distillation or recrystallization (analogous to Ethyl 4-vinylbenzoate synthesis ).

- Neutralization : Treating the acid with NaOH to form the sodium salt.

- Purity Verification : Use -NMR to confirm vinyl group integrity and absence of unreacted starting materials. HPLC or titration can quantify residual acids or salts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Identify carboxylate (COO⁻) stretching vibrations (~1550–1650 cm⁻¹) and vinyl (C=C) absorption (~1630 cm⁻¹).

- -NMR : Confirm vinyl proton signals (δ 5.2–6.8 ppm) and aromatic protons (δ 7.2–7.8 ppm).

- Elemental Analysis : Validate sodium content via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

Q. How can researchers design experiments to assess the compound’s potential antimicrobial activity?

- Methodology : Employ broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria.

- Controls : Include sodium benzoate as a reference compound.

- Data Interpretation : Compare minimum inhibitory concentrations (MICs) and analyze dose-response curves. Note that vinyl groups may enhance membrane permeability, but rigorous cytotoxicity controls are essential .

Advanced Research Questions

Q. How can discrepancies in reported polymerization efficiencies of this compound be resolved?

Contradictions often arise from variable initiator systems (e.g., thermal vs. redox) or solvent polarity. To address this:

- Systematic Screening : Vary initiators (e.g., AIBN, potassium persulfate) and solvents (aqueous vs. organic).

- Kinetic Studies : Use gel permeation chromatography (GPC) to monitor molecular weight distributions and conversion rates.

- Cross-Validation : Compare results with analogous vinyl benzoate derivatives (e.g., Ethyl 4-vinylbenzoate polymerization data ).

Q. What experimental strategies optimize this compound’s role in UV/PDS advanced oxidation processes (AOPs)?

- Parameter Optimization : Adjust UV intensity (e.g., 0.5–1.5 mW·cm⁻²) and persulfate concentration (1–5 mM) to balance degradation efficiency and cost.

- Mechanistic Probes : Use scavengers (e.g., tert-butanol for hydroxyl radicals) to identify dominant reactive species.

- Byproduct Analysis : Employ LC-MS to track intermediates and ensure complete mineralization .

Q. How should researchers address conflicting data on the compound’s cytotoxicity in biomedical studies?

- Standardized Assays : Use identical cell lines (e.g., HeLa or MCF-7) and exposure times across studies.

- Purity Controls : Verify compound purity via chromatography and exclude batch-to-batch variability.

- Meta-Analysis : Compare results with structurally related compounds (e.g., Sodium 4-hydroxybenzoate) to identify structure-activity trends .

Methodological and Data Analysis Guidance

Q. What are best practices for presenting spectroscopic and chromatographic data in publications?

- Processed Data : Include representative NMR spectra and HPLC chromatograms in the main text, highlighting key peaks.

- Raw Data : Deposit large datasets (e.g., GPC elution profiles) in supplementary materials with clear file-naming conventions .

- Uncertainty Reporting : Quantify instrument error margins (e.g., ±0.1 ppm for NMR) and replicate experiments ≥3 times .

Q. How can computational modeling complement experimental studies of this compound?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity in polymerization or AOPs.

- Molecular Dynamics : Simulate interactions with bacterial membranes to rationalize antimicrobial mechanisms.

- Validation : Cross-check computed spectra (IR, NMR) with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.